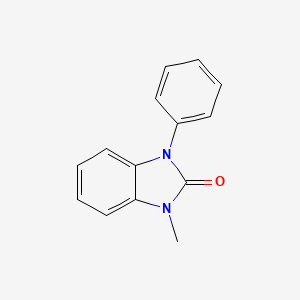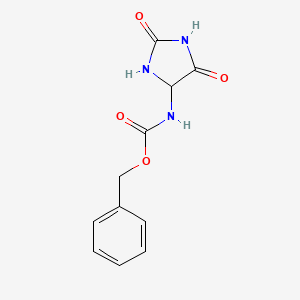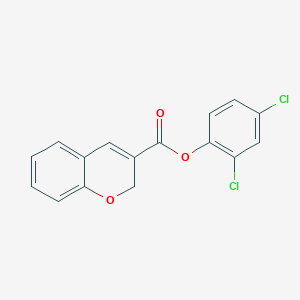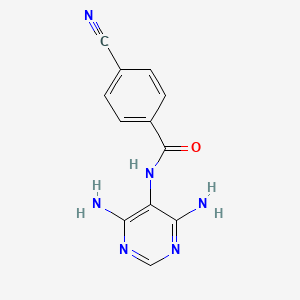
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is a heterocyclic compound that features a benzamide group linked to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions or the use of microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more economical and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, and various alkyl halides. Reaction conditions often involve refluxing in ethanol or other solvents .
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar pyrimidine scaffold and are used as kinase inhibitors and antiviral agents.
Pyrazolo[3,4-d]pyrimidines: These compounds are also used as enzyme inhibitors and have shown potential in cancer treatment.
Uniqueness
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is unique due to its specific combination of a benzamide group and a pyrimidine ring, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
501658-43-1 |
|---|---|
Fórmula molecular |
C12H10N6O |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C12H10N6O/c13-5-7-1-3-8(4-2-7)12(19)18-9-10(14)16-6-17-11(9)15/h1-4,6H,(H,18,19)(H4,14,15,16,17) |
Clave InChI |
JNFQYEHJQBAWJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)NC2=C(N=CN=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
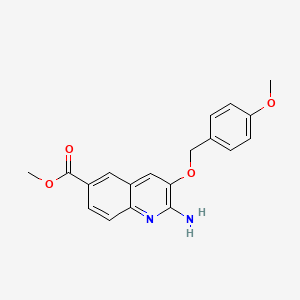
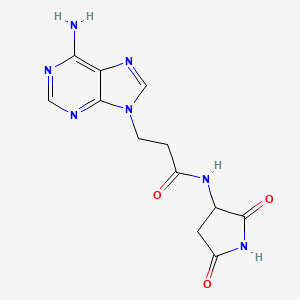
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
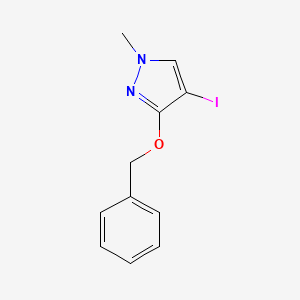
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
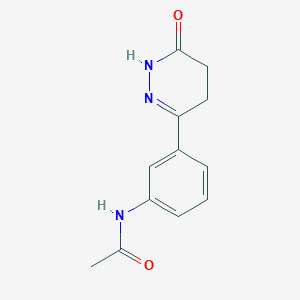
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
